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This document provides a detailed overview of the applications and associated experimental

protocols for the use of aluminum arsenide (AlAs) in High Electron Mobility Transistors

(HEMTs). AlAs plays a crucial role in modern HEMT design, primarily utilized as an etch-stop

layer for precise gate recess fabrication and as a component in superlattice buffer layers to

ensure high crystal quality.

Applications of Aluminum Arsenide in HEMTs
Aluminum arsenide is a key material in the fabrication of advanced HEMTs due to its lattice

constant being nearly identical to that of gallium arsenide (GaAs), allowing for the growth of

virtually strain-free, thick layers.[1] This property is leveraged in several critical applications

within HEMT structures to enhance device performance and manufacturing uniformity.

AlAs as an Etch-Stop Layer
A primary application of a thin AlAs layer in HEMT fabrication is to act as a highly selective

etch-stop for the gate recess process.[2] The gate recess is a critical step that defines the

distance between the gate and the channel, which significantly impacts the transistor's

threshold voltage and overall performance. The high etch selectivity between GaAs and AlAs

allows for the precise removal of the overlying GaAs cap layer, stopping exactly at the AlAs
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layer. This ensures a uniform gate-to-channel distance across the wafer, leading to

reproducible device characteristics.[2]

AlAs in Superlattice Buffer Layers
AlAs/GaAs superlattices are often employed as buffer layers in the growth of HEMTs,

particularly for metamorphic HEMTs (mHEMTs) where the channel material has a different

lattice constant from the substrate (e.g., InGaAs on a GaAs substrate). These superlattices

help to accommodate the lattice mismatch and prevent the propagation of dislocations into the

active layers of the device, resulting in improved crystal quality and enhanced electron mobility

in the channel.

Quantitative Data on AlAs-Containing HEMT
Structures
The performance of HEMTs is intrinsically linked to the specifics of their layer structure. The

following tables summarize quantitative data for representative HEMT structures that

incorporate AlAs.
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Layer Material
Thickness
(nm)

Doping (cm⁻³) Purpose

Cap n+-GaAs 10 5 x 10¹⁸
Ohmic Contact

Formation

Etch-Stop AlAs 1.2 Undoped
Precise Gate

Recess Control

Barrier InAlAs 15 Undoped

Electron Barrier

and 2DEG

Confinement

Spacer InAlAs 4.5 Undoped
Reduce Impurity

Scattering

Channel InGaAs 30 Undoped
High-Mobility

Electron Channel

Buffer Graded InAlAs - Undoped
Lattice Mismatch

Accommodation

Substrate
Semi-insulating

GaAs
- -

Table 1: Typical

Layer Structure

of a metamorphic

HEMT (mHEMT)

with an AlAs

Etch-Stop Layer.
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Parameter Value Unit

Electron Mobility (μ) 5890 cm²/Vs

Sheet Carrier Density (ns) 3.2 x 10¹² cm⁻²

Cut-off Frequency (fT) 95 GHz

Maximum Oscillation

Frequency (fmax)
170 GHz

Table 2: Performance Metrics

for a metamorphic HEMT with

an AlAs Etch-Stop Layer.[3]

Experimental Protocols
Detailed methodologies for key experiments in the fabrication and characterization of HEMTs

incorporating AlAs are provided below.

Protocol for Molecular Beam Epitaxy (MBE) Growth of
AlAs/GaAs Heterostructures
This protocol outlines the general steps for the epitaxial growth of an AlAs/GaAs

heterostructure.

Equipment and Materials:

Molecular Beam Epitaxy (MBE) system

High-purity source materials (Gallium, Aluminum, Arsenic)

GaAs substrate

Substrate holder

Pyrometer and RHEED system for in-situ monitoring

Procedure:
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Substrate Preparation:

Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., acetone,

isopropanol, deionized water).

Chemically etch the substrate to remove the native oxide layer.

Mount the substrate onto a molybdenum holder and load it into the MBE introduction

chamber.

Deoxidation:

Transfer the substrate to the growth chamber.

Heat the substrate to a temperature of approximately 580-600°C under an arsenic flux to

desorb the native oxide. The deoxidation process can be monitored in-situ using

Reflection High-Energy Electron Diffraction (RHEED).

Buffer Layer Growth:

Grow a GaAs buffer layer to a thickness of several hundred nanometers to create a

smooth, defect-free surface for subsequent layers.

AlAs Layer Growth:

Set the substrate temperature to the desired growth temperature for AlAs (typically similar

to GaAs, around 580°C).[1]

Open the aluminum and arsenic source shutters to initiate the growth of the AlAs layer.

The growth rate is controlled by the aluminum source temperature and can be calibrated

beforehand.

GaAs Cap Layer Growth:

Close the aluminum shutter and continue the arsenic flux.

Open the gallium shutter to grow the GaAs cap layer on top of the AlAs.
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Cool Down:

After the growth is complete, cool down the substrate under an arsenic flux to prevent

surface degradation.

Protocol for Wet Selective Etching of GaAs on an AlAs
Etch-Stop Layer
This protocol describes the wet chemical etching process for gate recess, utilizing the high

selectivity of certain etchants for GaAs over AlAs.[2]

Equipment and Materials:

Fume hood

Beakers and graduated cylinders

Stir plate (optional)

Citric acid (C₆H₈O₇)

Potassium citrate (K₃C₆H₅O₇)

Hydrogen peroxide (H₂O₂, 30%)

Deionized water

Photoresist and standard lithography tools

Procedure:

Patterning:

Define the gate recess area using standard photolithography.

Etchant Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://ir.lib.nycu.edu.tw/bitstream/11536/29978/1/000166129600049.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the selective etching solution in a clean beaker inside a fume hood. A common

formulation is a mixture of citric acid and hydrogen peroxide. For even higher selectivity, a

buffered solution containing potassium citrate can be used.[2]

A typical highly selective solution consists of a 1M solution of citric acid, a 1M solution of

potassium citrate, and 30% hydrogen peroxide mixed in a 5:5:2 volume ratio.[2]

Etching:

Immerse the patterned wafer in the etching solution at room temperature.

The etching of the GaAs layer is rapid, while the etch rate significantly decreases upon

reaching the AlAs etch-stop layer.[2]

The total etch time will depend on the thickness of the GaAs cap layer.

Rinsing and Drying:

After the desired etching is achieved, thoroughly rinse the wafer with deionized water.

Dry the wafer using a nitrogen gun.

Protocol for Hall Effect Measurement of 2DEG
Properties
This protocol outlines the procedure for characterizing the two-dimensional electron gas

(2DEG) in a HEMT structure using Hall effect measurements.

Equipment and Materials:

Hall effect measurement system (including a magnet and a sensitive voltmeter/ammeter)

Cryostat for low-temperature measurements (optional)

Probes for making electrical contact

Sample with a defined Hall bar geometry
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Procedure:

Sample Preparation:

Fabricate a Hall bar structure on the HEMT wafer using photolithography and etching. The

Hall bar should have defined contacts for current injection and voltage measurement.

Contacting:

Make ohmic contacts to the pads of the Hall bar.

Measurement Setup:

Mount the sample in the Hall effect measurement system.

Connect the current source and voltmeters to the appropriate contacts on the Hall bar.

Longitudinal Resistance Measurement (Zero Magnetic Field):

With the magnetic field (B) set to zero, apply a known current (I) through the length of the

Hall bar.

Measure the longitudinal voltage (Vx) between two probes along the length of the bar.

Calculate the sheet resistance (Rsh) from the geometry of the Hall bar and the measured

resistance.

Hall Voltage Measurement (With Magnetic Field):

Apply a known magnetic field (B) perpendicular to the plane of the sample.

Apply the same current (I) as in the previous step.

Measure the transverse Hall voltage (Vy) across the width of the Hall bar.

Data Analysis:

Calculate the Hall coefficient (RH) using the formula: RH = Vy / (I * B).
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Determine the sheet carrier density (ns) from: ns = 1 / (e * RH), where e is the elementary

charge.

Calculate the electron mobility (μ) using: μ = RH / Rsh.

Protocol for S-Parameter Measurement of HEMT RF
Performance
This protocol describes the measurement of scattering parameters (S-parameters) to

characterize the high-frequency performance of a HEMT.

Equipment and Materials:

Vector Network Analyzer (VNA)

RF probes and probe station

Coaxial cables

Calibration substrate

DC power supplies for biasing the HEMT

Procedure:

Calibration:

Perform a calibration of the VNA and the measurement setup using a standard calibration

technique (e.g., Short-Open-Load-Thru, SOLT) on a calibration substrate. This removes

the systematic errors from the measurement system.

Device Biasing:

Place the HEMT device on the probe station.

Carefully land the RF and DC probes on the device pads.
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Apply the desired DC bias (Vgs and Vds) to the gate and drain of the HEMT using the DC

power supplies.

S-Parameter Measurement:

Set the desired frequency range on the VNA.

Initiate the S-parameter measurement. The VNA will measure the magnitude and phase of

the reflected and transmitted signals (S11, S21, S12, S22).

Data Analysis:

The measured S-parameters can be used to extract key RF figures of merit, such as the

current gain cut-off frequency (fT) and the maximum oscillation frequency (fmax).

fT is the frequency at which the magnitude of the short-circuit current gain (|h21|)

extrapolates to unity (0 dB).

fmax is the frequency at which the maximum available power gain (MAG) extrapolates to

unity.

Visualizations
The following diagrams illustrate the logical structure of an AlAs-containing HEMT and the

general workflows for its fabrication and characterization.
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Fig. 1: HEMT Layer Structure with AlAs Etch-Stop
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Caption: HEMT Layer Structure with AlAs Etch-Stop.
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Fig. 2: HEMT Fabrication Workflow
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Caption: HEMT Fabrication Workflow.
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Fig. 3: HEMT Characterization Workflow
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Caption: HEMT Characterization Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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